molecular formula C10H12N2O2 B3032129 N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide CAS No. 112860-04-5

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B3032129
CAS No.: 112860-04-5
M. Wt: 192.21 g/mol
InChI Key: JPLCQHHISLYGRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methoxypyridine with cyclopropanecarbonyl chloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize waste, and advanced purification techniques such as column chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Employed as a fungicide in agriculture to protect crops from fungal diseases

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide
  • N-(6-methoxypyridin-2-yl)cyclopropanecarboxamide
  • N-(6-methoxypyridin-4-yl)cyclopropanecarboxamide

Uniqueness

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This substitution pattern enhances its fungicidal activity and makes it more effective against a broader spectrum of fungal pathogens compared to its analogs .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-4-8(6-11-9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLCQHHISLYGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920922
Record name N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112860-04-5
Record name Cyclopropanecarboxamide, N-(6-methoxy-3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112860045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-2-methoxy pyridine (12.4 grams, 0.10 mole) and 10 milliliters (ml) of pyridine were mixed together in 200 ml dichloromethane in a reaction flask. 9.1 ml (0.10 mole) of cyclopropane carboxylic acid chloride was added to the reaction mixture over a period of 2 minutes. The reaction was exothermic and temperature rose to 34° C. The reaction was allowed to stand for one hour at room temperature, after which the reaction mixture was washed with 200 ml of 5% sodium hydroxide and 100 ml of water. The resulting organic phase was separated and dried over magnesium sulfate. Crystals formed, so the mixture was filtered and washed with 300 ml of acetone and the filtrate evaporated in vacuo to give a solid that was triturated with hexane to yield 16.7 grams, after drying. The product was identified by IR and NMR as the title compound, having a melting point of 130°-131° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Amino-2-methoxy pyridine (12.4 g, 0.10 mol) and pyridine (10 ml) were mixed together in dichloromethane (200 ml) in a reaction flask. Cyclopropane carboxylic acid chloride (9.1 ml, 0.10 mol) was added to the reaction mixture over a period of 2 minutes. The reaction was exothermic and the temperature rose to 34° C. The reaction was allowed to stand for one hour at room temperature, after which the reaction mixture was wsahed with 5% sodium hydroxide (200 ml) and water (100 ml). The resulting organic phase was separated and dried over anhydrous magnesium sulfate. Crystals formed, so the mixture was filtered and washed with 300 ml of acetone and the filtrate evaporated in vacuo to give a solid that was triturated with hexane to yield 16.7 g, after drying. The product was identified by infrared (IR) and nuclear magnetic spectroscopy (NMR) analysis as the title compound, having a melting pont of 130°-131° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide

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